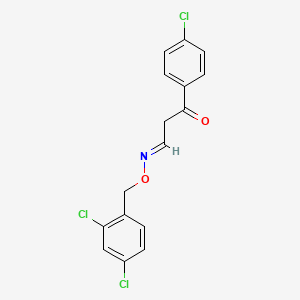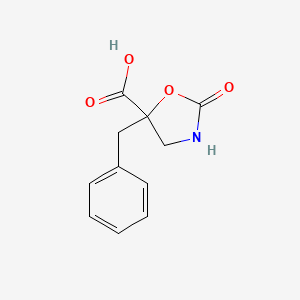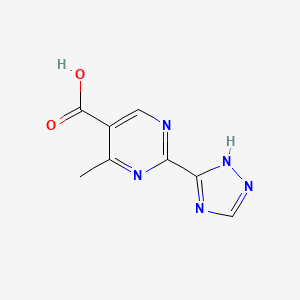
3-(4-chlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound like this would likely be complex, with various functional groups contributing to its overall properties. Unfortunately, without more specific information or a structural diagram, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which it’s used. Similar compounds have been studied for their reactions with various reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. These could include its melting point, boiling point, solubility, and reactivity .科学的研究の応用
Synthesis and Characterization
- The first synthesis and characterization of a series of novel oxime ethers, including "3-(4-chlorophenyl)-1-phenyl-2-propen-1-one O-benzyl oximes," were reported. These compounds were analyzed using spectroscopic methods and density functional theory (DFT) calculations to understand their structure and reactivity. This study opens avenues for exploring the applications of such oxime ethers in various fields, including medicinal chemistry and materials science (Erdogan, 2016).
Environmental Science Applications
- In environmental science, research has focused on the degradation of pollutants like chlorophenols using advanced oxidation processes. For example, the use of Cr(III)/Cr(VI) redox cycles has been explored for the oxidative degradation of aqueous organic pollutants, using 4-chlorophenol as a model substrate. This research demonstrates the potential of such redox processes in treating contaminated water and contributing to environmental remediation efforts (Bokare & Choi, 2011).
Oxidation Mechanisms
- Studies on the mechanisms of oxidation reactions, particularly those involving aromatic nucleophilic substitution reactions of O-aryl oximes, provide insights into the reactivity and potential applications of these compounds in synthetic chemistry. Such research can lead to the development of new synthetic pathways and the improvement of existing ones, contributing to the advancement of organic synthesis methodologies (Jain, Gupta, & Kumar, 1990).
Advanced Materials
- The synthesis and characterization of complex oxime compounds also find applications in the development of advanced materials. For instance, the study on aromatic diketoximes and their complexes with nickel salts explores the potential of oximes in creating complex polyesters and polypyrroles. This research highlights the versatility of oximes in fine organic synthesis and their applications in creating materials with specific properties for various industrial applications (Musaev et al., 2020).
作用機序
Target of Action
Similar compounds have been known to interact with various biological targets, influencing their function and leading to a range of biological effects .
Mode of Action
It’s worth noting that similar compounds often interact with their targets by binding to specific sites, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been known to induce a range of molecular and cellular effects, depending on their specific targets and mode of action .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can significantly influence the action of similar compounds .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3E)-1-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methoxyimino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO2/c17-13-4-1-11(2-5-13)16(21)7-8-20-22-10-12-3-6-14(18)9-15(12)19/h1-6,8-9H,7,10H2/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLAPAUAIACWEG-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2799819.png)
![2-[8-(Ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B2799820.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2799821.png)




![2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2799827.png)
![(E)-2-(2-(1-(carboxymethyl)-1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2799828.png)
![N,N-Dimethyl-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-sulfonamide](/img/structure/B2799830.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2799833.png)

![N-[4-(2-Oxo-1,3-benzoxazol-3-yl)butyl]prop-2-enamide](/img/structure/B2799836.png)

